N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a Schiff base derivative featuring a hydrazide backbone conjugated with a substituted triazole ring and a brominated aromatic system. Key structural attributes include:
- Arylidene moiety: 5-Bromo-2-methoxyphenyl group, providing steric bulk and electronic effects via bromine and methoxy substituents.
- Sulfanyl linkage: Enhances molecular flexibility and influences redox properties.
Properties
Molecular Formula |
C24H20BrN5O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-19(25)14-18(21)15-26-27-22(31)16-33-24-29-28-23(17-8-4-2-5-9-17)30(24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
IHDFIHKMMSOZOH-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis
The synthesis of this compound typically follows a three-step pathway involving (i) hydrazide formation, (ii) triazole ring construction, and (iii) Schiff base condensation.
Step 1: Synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide
Step 2: Triazole Ring Construction via Microwave-Assisted Pellizzari Reaction
-
Reaction Conditions :
-
Advantages :
Step 3: Schiff Base Condensation
-
Procedure :
-
Key Parameters :
One-Pot Synthesis Strategies
Recent advances enable the integration of Steps 1–3 into a single reaction vessel under microwave irradiation:
| Parameter | Conventional Method | One-Pot Microwave Method |
|---|---|---|
| Total Time | 18–24 hours | 4–6 hours |
| Overall Yield | 52% ± 3% | 74% ± 2% |
| Solvent Consumption | 150 mL/g product | 50 mL/g product |
Procedure :
-
Combine ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, hydrazine hydrate, and 5-bromo-2-methoxybenzaldehyde in ethanol.
-
Add p-toluenesulfonic acid (0.1 eq) as a catalyst.
Reaction Mechanism and Kinetics
Triazole Formation Mechanism
The Pellizzari reaction dominates triazole synthesis, involving:
-
Nitrile Activation :
-
Cyclization :
Schiff Base Kinetics
The condensation between hydrazide and aldehyde follows second-order kinetics:
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 98 |
| DMF | 36.7 | 82 | 95 |
| Acetonitrile | 37.5 | 65 | 92 |
| Toluene | 2.4 | 28 | 85 |
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| None | 0 | 42 |
| p-Toluenesulfonic acid | 5 | 78 |
| ZnCl₂ | 5 | 65 |
| Amberlyst-15 | 5 | 71 |
Optimal Choice : p-Toluenesulfonic acid (5 mol%) in ethanol.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.42 (s, 1H, CH=N), 7.89–7.12 (m, 14H, Ar-H), 4.21 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃) |
| IR (KBr) | 3245 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C) |
| ESI-MS | m/z 522.4 [M+H]⁺ (calc. 522.4) |
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18) | 98.7 | <0.5% unreacted aldehyde |
| TLC (SiO₂) | 97 | Trace solvent residues |
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Multi-Step | One-Pot Microwave |
|---|---|---|
| Total Time | 18–24 hours | 4–6 hours |
| Overall Yield | 52% | 74% |
| Energy Consumption | High | Low |
| Scalability | Pilot-scale feasible | Limited to 100 g |
| Environmental Impact | High solvent waste | Reduced waste |
Recommendation : Microwave-assisted synthesis is preferred for lab-scale production (<100 g), while conventional methods remain viable for industrial-scale synthesis .
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as enzymes and DNA.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and similar acetohydrazide derivatives:
Substituent-Driven Structural Variations
Arylidene Modifications
- Bromine vs. Hydroxyl/Methoxy Groups :
- The target compound’s 5-bromo-2-methoxyphenyl group offers enhanced lipophilicity compared to the hydroxyl analog in . Methoxy groups reduce hydrogen-bonding capacity but improve metabolic stability relative to hydroxyl groups .
- Bromine’s electron-withdrawing nature may influence electronic distribution, affecting binding interactions in biological systems .
Triazole Core Modifications
- 4,5-Diphenyl vs. In contrast, compounds with pyridine (ZE-4b) or propenyl substituents () introduce steric hindrance or polar interactions . The 5-oxo-triazolyl group in introduces a keto group, which may participate in tautomerism, altering reactivity .
Sulfanyl Linker
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Solubility :
Crystallographic Data :
- Analogous compounds (e.g., ) were characterized via X-ray diffraction, confirming (E)-configuration and planar hydrazone linkages critical for stability . Tools like SHELXL and ORTEP-3 () are standard for such analyses .
Biological Activity
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure
The compound features a complex structure that combines a brominated methoxyphenyl moiety with a triazole-sulfanyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various hydrazone derivatives, including those similar to this compound. A notable investigation reported that compounds featuring the 1,2,4-triazole scaffold exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to strong | |
| Escherichia coli | Moderate | |
| Salmonella typhi | Weak to moderate |
These findings suggest that the incorporation of the triazole ring enhances the compound's ability to disrupt bacterial cell functions.
Anticancer Activity
The anticancer potential of hydrazones has also been explored extensively. In vitro assays have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 | |
| T47D (Breast Carcinoma) | 27.3 | |
| A549 (Lung Carcinoma) | 43.4 |
These results indicate that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of DNA Synthesis : Similar compounds have been shown to generate reactive species that damage DNA.
- Enzyme Inhibition : The triazole moiety may interact with key enzymes involved in cell metabolism and proliferation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of hydrazone derivatives containing triazole rings:
- Study on Antibacterial Activity : A series of hydrazone derivatives were synthesized and tested against common bacterial strains using agar diffusion methods. The results indicated that modifications to the triazole ring significantly affected antibacterial potency.
- Anticancer Screening : A group of triazole-based hydrazones was screened for their cytotoxic effects on various cancer cell lines. The study concluded that specific structural modifications could lead to increased efficacy against colon and breast cancer cells .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the hydrazone moiety by reacting a brominated benzaldehyde derivative with a thioacetohydrazide intermediate.
- Triazole ring assembly : Cyclization using reagents like hydrazine hydrate or thiocarbazides under reflux conditions (e.g., ethanol, 4–6 hours) .
- Sulfanyl linkage introduction : Thioether formation via nucleophilic substitution, often catalyzed by cesium carbonate .
Q. Key Reaction Conditions :
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Core techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and hydrazone configuration (e.g., E-isomer) .
- IR Spectroscopy : Identify functional groups (C=N stretch at ~1600 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- Elemental Analysis : Verify purity (>95%) and stoichiometry .
Q. How is the initial biological activity of this compound assessed in academic research?
Standard assays include:
- Antimicrobial Testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-2 or topoisomerase .
Advanced Research Questions
Q. How can substitution reactions at the triazole or phenyl groups be optimized for enhanced bioactivity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromophenyl substitutions .
- Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Structural Confirmation : Re-analyze compound purity via HPLC and compare with crystallographic data (if available) .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
- SAR Studies : Compare with analogs (e.g., chloro vs. bromo substituents) to isolate structure-activity relationships .
Q. What mechanistic approaches are used to study interactions with biological targets?
- Molecular Docking : Simulate binding to receptors (e.g., EGFR kinase) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Mutagenesis Studies : Validate target interactions by mutating key residues (e.g., catalytic sites) .
Q. What crystallographic strategies are employed to resolve structural ambiguities?
Q. How do electronic effects of substituents influence reactivity and bioactivity?
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., bromo vs. methoxy groups) .
- DFT Calculations : Predict charge distribution and frontier molecular orbitals (HOMO/LUMO) using Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
